molecular formula C9H19ClN2O2 B1380482 (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride CAS No. 1373223-32-5

(1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B1380482
CAS No.: 1373223-32-5
M. Wt: 222.71 g/mol
InChI Key: FXDOAONLNZVUPB-UHFFFAOYSA-N
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Description

(1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropyl group, an amino group, and a carbamic acid ester, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through cyclopropanation reactions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a cyclopropyl-containing precursor.

    Carbamic Acid Ester Formation: The final step involves the esterification of the amino-cyclopropyl intermediate with tert-butyl chloroformate under basic conditions to form the carbamic acid ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carbamic ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s cyclopropyl group can induce strain in molecular structures, potentially leading to unique binding interactions and biological effects.

Comparison with Similar Compounds

    (1-Amino-cyclopropyl)-methanol: Similar in structure but lacks the carbamic acid ester group.

    Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the carbamic acid ester and tert-butyl ester functionalities.

    tert-Butyl carbamate: Contains the carbamic acid ester group but lacks the cyclopropyl and amino groups.

Uniqueness: (1-Amino-cyclopropylmethyl)-carbamic acid tert-butyl ester hydrochloride is unique due to the combination of its cyclopropyl, amino, and carbamic acid ester groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(1-aminocyclopropyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-8(2,3)13-7(12)11-6-9(10)4-5-9;/h4-6,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDOAONLNZVUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-32-5
Record name Carbamic acid, N-[(1-aminocyclopropyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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